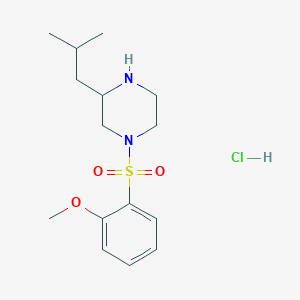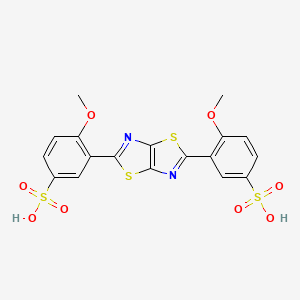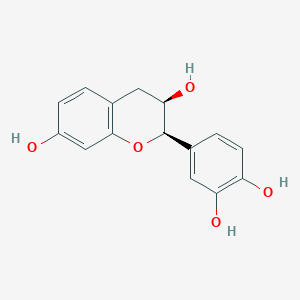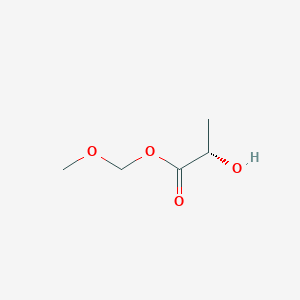
6-Methylamino-5-nitroisocytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylamino-5-nitroisocytosine is a small molecule belonging to the class of organic compounds known as nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (NO2) attached to an aromatic ring. The chemical formula for this compound is C5H7N5O3, and it has a molecular weight of 185.14 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylamino-5-nitroisocytosine typically involves the nitration of an appropriate precursor, followed by methylation. One common method involves the nitration of 5-aminoisocytosine, which is then methylated to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
化学反应分析
Types of Reactions
6-Methylamino-5-nitroisocytosine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 6-Methylamino-5-aminoisocytosine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
6-Methylamino-5-nitroisocytosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
作用机制
6-Methylamino-5-nitroisocytosine exerts its effects primarily by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the folate biosynthesis pathway in bacteria. By inhibiting DHPS, this compound disrupts the production of folate, which is essential for bacterial growth and replication . The compound binds to the pterin binding site of DHPS, preventing the enzyme from catalyzing the condensation of para-aminobenzoate (pABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPt-PP) .
相似化合物的比较
Similar Compounds
Pteroic Acid: Another inhibitor of DHPS, but with a different structure.
[Pterin-6-Yl Methanyl]-Phosphonophosphate: Similar in function but with a different chemical structure.
Uniqueness
6-Methylamino-5-nitroisocytosine is unique due to its specific binding affinity for the pterin binding site of DHPS. This specificity makes it a promising candidate for the development of new antimicrobial agents, particularly against bacteria that have developed resistance to other DHPS inhibitors .
属性
分子式 |
C5H7N5O3 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC 名称 |
2-amino-4-(methylamino)-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N5O3/c1-7-3-2(10(12)13)4(11)9-5(6)8-3/h1H3,(H4,6,7,8,9,11) |
InChI 键 |
NMCMUSAXKISTKW-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=O)NC(=N1)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
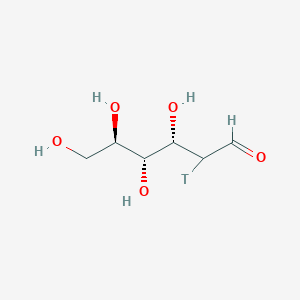

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
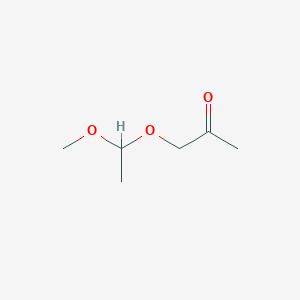
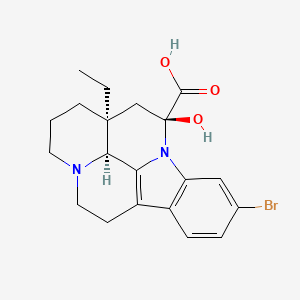

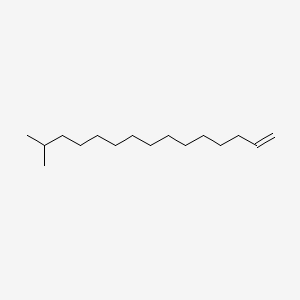
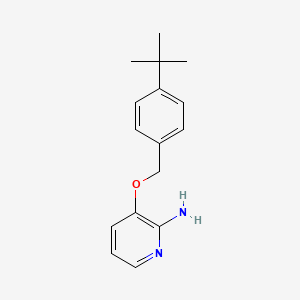
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
